Synthetic Hydrolysis Yield: Dimethyl 5-(propionylamino)isophthalate vs. Direct Diacid Preparation
Dimethyl 5-(propionylamino)isophthalate undergoes hydrolysis to yield 5-propionamidoisophthalic acid with an isolated yield of 62% when treated with sodium hydroxide in methanol/water for 4.0 hours [1]. This provides a defined synthetic entry to the free diacid, which is the active ligand precursor for metal-organic frameworks and catalysis [2]. While alternative routes to the diacid may exist, this specific hydrolysis protocol offers a reproducible and characterized pathway from a commercially available diester.
| Evidence Dimension | Hydrolysis Yield to 5-propionamidoisophthalic acid |
|---|---|
| Target Compound Data | 62% isolated yield |
| Comparator Or Baseline | N/A (baseline protocol yield) |
| Quantified Difference | 62% yield achieved under specified conditions |
| Conditions | NaOH, methanol/water, 4.0h |
Why This Matters
This established hydrolysis protocol provides a reliable route to the active ligand, enabling consistent downstream synthesis of coordination compounds and MOFs.
- [1] Molaid. Dimethyl 5-(propionylamino)isophthalate - Reaction Information. https://www.molaid.com/MS_13122382 View Source
- [2] Karmakar, A. et al. Zinc amidoisophthalate complexes and their catalytic application in the diastereoselective Henry reaction. New J. Chem., 2015, 39, 3004-3014. View Source
